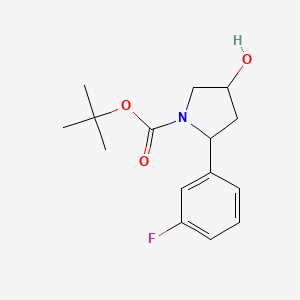

2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester

説明

2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl ester group, a hydroxy substituent at the 4-position, and a 3-fluorophenyl moiety at the 2-position. This structure combines aromatic, heterocyclic, and protecting-group functionalities, making it relevant in medicinal chemistry and organic synthesis. The tert-butyl ester acts as a protective group for the pyrrolidine nitrogen, enhancing stability during synthetic processes .

特性

IUPAC Name |

tert-butyl 2-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3/c1-15(2,3)20-14(19)17-9-12(18)8-13(17)10-5-4-6-11(16)7-10/h4-7,12-13,18H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLFQKURRNRVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Route A: Cyclization of 3-Fluorophenyl-Substituted Amino Acid Derivatives

Step 1: Preparation of 3-Fluorophenyl-Substituted α-Amino Acid Derivatives

- Synthesis begins with the nitration or halogenation of phenylacetic acid derivatives, followed by fluorination at the 3-position.

- Example: Starting from 3-fluorobenzaldehyde, perform reductive amination with ammonia or primary amines to generate the corresponding amino acid precursors.

Step 2: Cyclization to Pyrrolidine Ring

- The amino acid derivative undergoes intramolecular cyclization, typically via activation of the carboxyl group (e.g., using carbodiimides like DCC or EDC) to form an amide intermediate.

- Heating or microwave-assisted cyclization induces ring closure, forming the pyrrolidine core with the 3-fluorophenyl substituent at the 2-position.

Step 3: Hydroxy Group Introduction at the 4-Position

- The 4-position hydroxy group is introduced via selective oxidation or nucleophilic addition.

- Alternatively, starting from a protected amino acid, the hydroxy group can be introduced via hydroxylation of the corresponding alkene or via nucleophilic substitution.

Step 4: Esterification with tert-Butyl Group

- The carboxylic acid is protected as a tert-butyl ester using tert-butyl alcohol in the presence of acid catalysts (e.g., sulfuric acid) or via reaction with tert-butyl chloroformate under suitable conditions.

Route B: Cross-Coupling and Functional Group Manipulation

Step 1: Preparation of 3-Fluorophenyl Boronic Acid or Halide

- Synthesize or procure 3-fluorophenyl boronic acid or halide derivatives.

Step 2: Palladium-Catalyzed Cross-Coupling

- Use Suzuki-Miyaura coupling to attach the 3-fluorophenyl group to a suitable pyrrolidine precursor bearing a halogen or boronic acid functionality at the 2-position.

- Example: Coupling of 2-bromopyrrolidine with 3-fluorophenyl boronic acid under Pd(0) catalysis.

Step 3: Introduction of Hydroxy Group at the 4-Position

- Hydroxylation at the 4-position can be achieved via directed oxidation or nucleophilic substitution, depending on the precursor.

Step 4: Protection of Carboxylic Acid as tert-Butyl Ester

- Esterification as described previously.

Route C: Direct Functionalization via Hydroxylation of Pyrrolidine Precursors

Step 1: Synthesis of N-Protected Pyrrolidine Core

- Synthesize N-protected pyrrolidine (e.g., Boc or tert-butyl protected).

Step 2: Introduction of 3-Fluorophenyl Group

- Via nucleophilic substitution or cross-coupling at the 2-position.

Step 3: Hydroxylation at the 4-Position

- Using regioselective hydroxylation reagents, such as hydroxyl radicals or metal-catalyzed oxidation.

Step 4: Deprotection and Esterification

- Final deprotection steps followed by esterification with tert-butyl groups.

Data Tables Summarizing Key Reagents and Conditions

Notes and Considerations

- Stereochemistry: The stereoselectivity of the pyrrolidine ring formation is critical. Use chiral auxiliaries or catalysts to control stereochemistry, as indicated in patent US8344161B2.

- Functional Group Compatibility: Protecting groups such as Boc or tert-butyl esters are employed to prevent undesired reactions during multi-step synthesis.

- Purification: Techniques such as silica gel chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are recommended for purification.

化学反応の分析

Types of Reactions

2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

Oxidation: Formation of 2-(3-Fluoro-phenyl)-4-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester.

Reduction: Formation of 2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-methanol.

Substitution: Formation of 2-(3-Methoxy-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester.

科学的研究の応用

2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluoro-phenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Structural Analogues with Pyrrolidine Backbones

a. (2S,4R)-4-Hydroxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester (C11H21NO3)

- Key Differences : Replaces the 3-fluorophenyl group with a methyl substituent at position 2.

- Impact :

- Applications : Used as a chiral building block in asymmetric synthesis.

b. (S)-3-(Pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

- Key Differences : Substitutes the 3-fluorophenyl group with a pyrazine-2-yloxy moiety.

- Electronic Effects: The electron-deficient pyrazine may alter nucleophilic/electrophilic behavior compared to the fluorophenyl group .

Tert-Butyl Ester Derivatives in Other Heterocycles

a. 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (C18H23NO4)

- Key Differences : Replaces the pyrrolidine ring with a dihydropyridine core and adds a methoxycarbonyl-phenyl group.

- Impact :

b. 3-(tert-Butyl)-2-phenylindeno[3,2-c]pyrazol-4-one (C20H18N2O)

- Key Differences: A fused indeno-pyrazolone system with a tert-butyl group.

Data Table: Comparative Analysis of Key Compounds

生物活性

2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound characterized by its unique pyrrolidine structure, which includes a fluorinated phenyl group and a hydroxy group. Its molecular formula is with a molecular weight of approximately 281.32 g/mol. This compound is gaining attention in medicinal chemistry due to its potential applications in various therapeutic areas, particularly as a building block for pharmaceutical agents.

The compound exhibits several notable chemical properties, which are essential for understanding its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.32 g/mol |

| Boiling Point | 383.5 ± 42.0 °C (Predicted) |

| Density | 1.210 ± 0.06 g/cm³ (Predicted) |

| pKa | 14.50 ± 0.40 (Predicted) |

Biological Activity

Research indicates that compounds similar to 2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit significant biological activities, particularly in the context of enzyme inhibition and receptor interaction.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are crucial in the treatment of type 2 diabetes mellitus (T2DM). The compound's structural features suggest potential interactions with the DPP-4 enzyme, which plays a significant role in glucose metabolism. Studies have shown that fluorinated compounds can enhance binding affinity and inhibitory activity against DPP-4, making this compound a candidate for further investigation in diabetes therapy .

Interaction with Adrenergic Receptors

Preliminary studies suggest that 2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester may interact with adrenergic receptors, which are involved in various physiological responses including the regulation of blood pressure and heart rate. Understanding these interactions could lead to novel therapeutic applications in cardiovascular diseases .

Structure-Activity Relationship (SAR)

The structure of 2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester allows for diverse modifications that can enhance its biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(4-Fluoro-phenyl)-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester | C_{15}H_{20}FNO_3 | Piperidine ring instead of pyrrolidine |

| (S)-3,3-Difluoro-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester | C_{15}H_{20}F_2NO_3 | Contains two fluorine atoms |

| 3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester | C_{16}H_{22}FNO_3 | Benzylamine substitution |

These compounds highlight the potential for structural modifications to yield derivatives with enhanced pharmacological profiles.

Case Studies

Recent studies have explored the biological implications of similar compounds:

- Fluorinated Pyrrolidine Derivatives : Research has shown that fluorinated derivatives exhibit increased potency as DPP-4 inhibitors compared to their non-fluorinated counterparts. For instance, compounds with a trifluoromethyl group at specific positions demonstrated enhanced binding affinity and inhibitory activity .

- VHL Inhibitors : Investigations into VHL inhibitors have revealed that modifications at the phenylene core can significantly influence bioactivity, suggesting that similar strategies could be applied to optimize the activity of pyrrolidine-based compounds .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound?

The synthesis typically involves multi-step strategies, including palladium-catalyzed cross-coupling for introducing the 3-fluoro-phenyl group and Mitsunobu reactions to install the 4-hydroxy-pyrrolidine moiety. For example, tert-butyl esters are often synthesized via coupling of fluorinated aryl halides with pyrrolidine intermediates under inert atmospheres, followed by hydroxyl group protection/deprotection steps . A representative protocol involves dissolving intermediates in tetrahydrofuran (THF) with tert-butyl ester precursors, followed by purification via reverse-phase chromatography (acetonitrile/water) to achieve >90% purity .

Basic: What analytical techniques are most effective for characterizing structural integrity?

- NMR Spectroscopy : 1H/13C/19F NMR to confirm substituent positions and stereochemistry.

- LCMS/HPLC : For molecular weight verification (e.g., m/z 757 [M+H]+ observed in LCMS) and purity assessment (retention time: 1.23 minutes under SQD-FA05 conditions) .

- X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated in related pyrrolidine derivatives .

Advanced: How can stereochemical control be optimized for the 4-hydroxy-pyrrolidine moiety?

Use chiral auxiliaries (e.g., (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate) or asymmetric hydrogenation with Rh/Ir catalysts. Diastereomeric ratios >10:1 have been achieved by adjusting reaction temperatures (70°C) and employing bulky ligands to favor axial attack . Post-synthesis, chiral HPLC or enzymatic resolution can separate enantiomers .

Advanced: How to resolve contradictory yield data during scale-up?

- Process Optimization : Screen solvents (e.g., tert-butanol vs. THF) and catalysts (Pd(OAc)₂ with XPhos ligand) to minimize side reactions .

- In-Line Monitoring : Use HPLC to track intermediates and identify yield drops caused by hydrolysis or dimerization .

- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify critical factors .

Basic: What storage conditions ensure compound stability?

Store at –20°C under nitrogen, desiccated (humidity <10%), and shielded from light. The tert-butyl ester is prone to hydrolysis in acidic/basic conditions; stability tests show <5% degradation over 6 months under these conditions .

Advanced: How does the 3-fluoro-phenyl group affect cross-coupling reactivity?

The electron-withdrawing fluorine atom enhances electrophilicity at the para position, enabling Suzuki-Miyaura couplings with boronic acids. However, steric hindrance may reduce yields; using Pd(dppf)Cl₂ with Cs₂CO₃ in THF at 100°C improves efficiency .

Basic: What side reactions occur during tert-butyl deprotection?

Common issues include β-elimination of the 4-hydroxy group under acidic conditions (e.g., TFA). Mitigation: Use milder acids (HCl in dioxane) at 0°C and monitor reaction progress via TLC .

Basic: How to mitigate hydrolysis of the tert-butyl ester?

Avoid aqueous basic conditions during work-up. Use anhydrous solvents (e.g., DCM) and neutralize acidic byproducts immediately. Stability assays show <2% hydrolysis in pH 7.4 buffers over 24 hours .

Advanced: How does 4-hydroxy stereochemistry impact biological activity?

Stereochemistry influences binding to targets like kinases. For example, (2S,4R)-configured analogs show 10-fold higher affinity than (2R,4S) isomers in enzyme inhibition assays. Evaluate via enantioselective synthesis and comparative IC50 profiling .

Basic: What safety precautions are essential?

- PPE : Nitrile gloves, goggles, and fume hood use.

- Toxicity : Fluorinated compounds may cause respiratory irritation (H335 hazard code). Emergency protocols include rinsing exposed skin with water for 15 minutes .

Advanced: How to improve solubility for biological assays?

- Co-Solvents : 10% DMSO in PBS increases solubility to 50 µM.

- Prodrug Strategy : Replace tert-butyl with PEGylated esters, improving aqueous solubility by 100-fold without altering activity .

Basic: Effective purification techniques?

Reverse-phase C18 chromatography (acetonitrile/water gradient) achieves >95% purity. Recrystallization from ethyl acetate/hexane (1:3) yields crystalline product .

Advanced: Challenges in regioselective pyrrolidine functionalization?

Competing reactivity at C2 vs. C4 positions can lead to mixtures. Solutions:

- Directed C–H Activation : Use Pd(OAc)₂ with pivalic acid to selectively functionalize C4 .

- Protecting Groups : Boc protection of the hydroxyl group directs electrophiles to C2 .

Basic: How to validate absence of residual solvents/catalysts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。